2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol
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Overview
Description
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol is a versatile small molecule scaffold used in various chemical and pharmaceutical applications. It is known for its unique structure, which includes a tertiary amine and a hydroxyl group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol typically involves the reaction of 3,3-dimethylbutan-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted amines or ethers.
Scientific Research Applications
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to synthesize drug candidates containing hindered amine motifs .
Mechanism of Action
The mechanism of action of 2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tertiary amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,3-dimethylbutan-1-ol
- N-(3-((2,3-dimethylbutan-2-yl)amino)phenyl)acetamide
Uniqueness
2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol stands out due to its unique combination of a tertiary amine and a hydroxyl group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various complex molecules .
Properties
Molecular Formula |
C8H19NO |
---|---|
Molecular Weight |
145.24 g/mol |
IUPAC Name |
2-(3,3-dimethylbutan-2-ylamino)ethanol |
InChI |
InChI=1S/C8H19NO/c1-7(8(2,3)4)9-5-6-10/h7,9-10H,5-6H2,1-4H3 |
InChI Key |
NPMDESBOOBJXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C)NCCO |
Origin of Product |
United States |
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